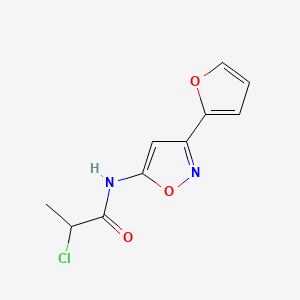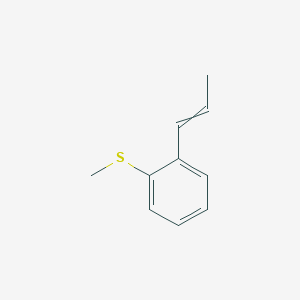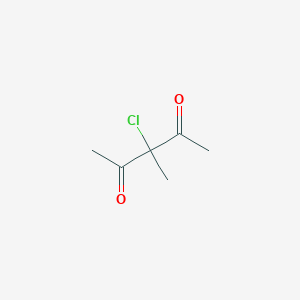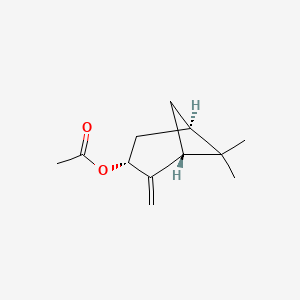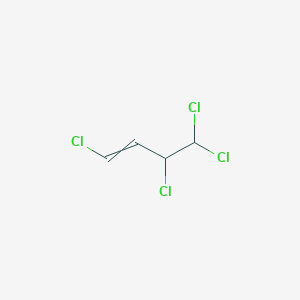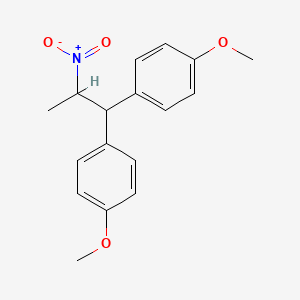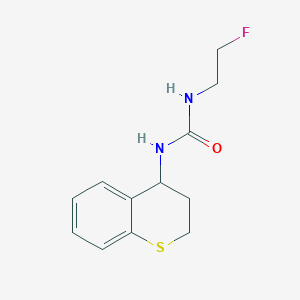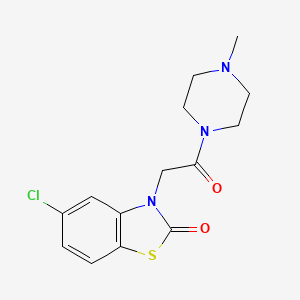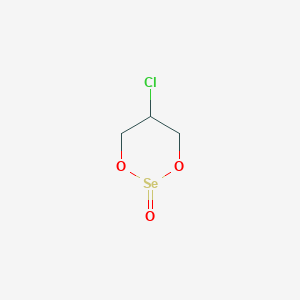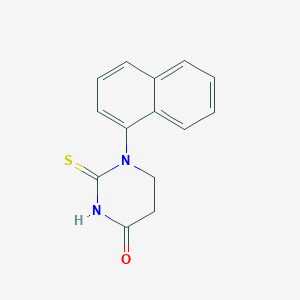
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Vorbereitungsmethoden
The synthesis of 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the tetrahydropyrimidinone ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyliden group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity . Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring and a sulfanyliden-tetrahydropyrimidinone core. Similar compounds include:
1-(Naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the sulfanyliden group, resulting in different reactivity and applications.
2-(Naphthalen-1-yl)-4-thioxo-1,2,3,4-tetrahydropyrimidin-5(6H)-one: Features a different substitution pattern on the tetrahydropyrimidinone ring, leading to variations in chemical behavior.
Eigenschaften
CAS-Nummer |
28197-93-5 |
|---|---|
Molekularformel |
C14H12N2OS |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H12N2OS/c17-13-8-9-16(14(18)15-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,17,18) |
InChI-Schlüssel |
FMODNNULTWXLID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


